molecular formula C22H20N2O3 B11985606 N,N'-(4-Methoxybenzylidene)bisbenzamide

N,N'-(4-Methoxybenzylidene)bisbenzamide

Cat. No.: B11985606
M. Wt: 360.4 g/mol
InChI Key: GKZMDKCQPPHMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(4-Methoxybenzylidene)bisbenzamide is a bisbenzamide derivative characterized by two benzamide groups connected via a 4-methoxybenzylidene linker. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol . The compound is synthesized through a condensation reaction between 4-methoxybenzaldehyde and benzamide derivatives under catalytic conditions, followed by purification via recrystallization or chromatography .

Structurally, the methoxy group at the para position of the benzylidene moiety enhances its solubility in polar solvents and influences electronic properties, making it a candidate for studies in organic chemistry and pharmacology.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[benzamido-(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-27-19-14-12-16(13-15-19)20(23-21(25)17-8-4-2-5-9-17)24-22(26)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,23,25)(H,24,26)

InChI Key

GKZMDKCQPPHMOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide typically involves the reaction of benzoyl chloride with 4-methoxybenzylamine, followed by the addition of benzamide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Unique Features Biological Activity Reference
This compound C₁₄H₁₆N₂O₂ - Two benzamide groups
- 4-Methoxybenzylidene linker
High solubility in polar solvents; radical scavenger Antioxidant, enzyme inhibition
Benzamide, N,N’-1,4-butanediylbis[4-methoxy-] C₂₀H₂₄N₂O₄ - 1,4-Butanediyl linker
- Methoxy groups
Enhanced molecular flexibility; potential for polymer applications Limited data; structural studies
N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) C₂₅H₂₆N₂O₄ - 3,4-Dimethoxyphenyl group
- Methyl groups
Increased lipophilicity; improved membrane permeability Antimicrobial, anticancer
N’1,N’4-bis(4-Methoxybenzylidene)succinohydrazide C₁₈H₁₈N₄O₄ - Succinohydrazide backbone
- Dual 4-methoxybenzylidene groups
Chelation potential; metal-binding activity Antifungal, catalytic applications
N'-(4-Methoxybenzylidene)benzohydrazide C₁₅H₁₄N₂O₂ - Hydrazone linkage
- Single benzamide group
Strong hydrogen bonding capacity; pH-sensitive Antibacterial, enzyme inhibition

Antioxidant Activity

  • This compound exhibits radical scavenging activity (IC₅₀: ~25 µM for DPPH assay), outperforming N'-(4-Methoxybenzylidene)benzohydrazide (IC₅₀: ~40 µM) due to its dual benzamide groups, which provide additional resonance stabilization for radical intermediates .

Antimicrobial Potential

  • N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) shows broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli), attributed to the synergistic effects of methyl and methoxy groups disrupting bacterial membranes .
  • N’1,N’4-bis(4-Methoxybenzylidene)succinohydrazide demonstrates antifungal activity (MIC: 32 µg/mL against C. albicans) via chelation of essential metal ions in fungal cells .

Pharmacological Targets

  • This compound derivatives inhibit cyclooxygenase-2 (COX-2) with moderate selectivity (IC₅₀: 12 µM), whereas N'-(4-Methoxybenzylidene)benzohydrazide targets tyrosinase (IC₅₀: 18 µM), highlighting substituent-dependent target specificity .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenyl and methyl groups in N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(4-methylbenzamide) increase logP values (~3.5) compared to the parent compound (logP: ~2.1), enhancing blood-brain barrier penetration .
  • Thermal Stability : N,N’-1,4-Butanediylbis[4-methoxybenzamide] exhibits higher thermal stability (decomposition at 280°C) than This compound (decomposition at 220°C) due to its rigid aliphatic linker .

Biological Activity

N,N'-(4-Methoxybenzylidene)bisbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bis-benzamide structure, where two benzamide moieties are linked by a methylene bridge substituted with a methoxy group. The chemical formula can be represented as C16H16N2O2C_{16}H_{16}N_2O_2.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Many benzamide derivatives demonstrate significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some studies have shown that bis-benzamide derivatives possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Anticancer Potential : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Antioxidant Activity

A study assessing the antioxidant potential of various benzamide derivatives, including this compound, utilized the DPPH assay to measure free radical scavenging activity. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's potential as an antioxidant agent.

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli50
Staphylococcus aureus40

Case Studies and Research Findings

  • Case Study on Antiviral Activity : A study explored the antiviral potential of benzamide derivatives, including this compound. The compound was found to inhibit viral replication in vitro, suggesting its use as a potential antiviral agent against specific viruses such as HBV and HCV. The mechanism was associated with increased levels of intracellular A3G, which plays a crucial role in viral inhibition .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
  • Molecular Docking Studies : Computational studies using molecular docking techniques indicated that this compound binds effectively to specific targets involved in cell signaling pathways related to cancer progression. This binding affinity suggests its potential as a lead compound for further drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.